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molecular formula C11H22N2O B8408115 1-(N-Formyl-1-methylaminomethyl)cyclohexyldimethylamine

1-(N-Formyl-1-methylaminomethyl)cyclohexyldimethylamine

Cat. No. B8408115
M. Wt: 198.31 g/mol
InChI Key: XBRUOBNCHXVHQM-UHFFFAOYSA-N
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Patent
US03975443

Procedure details

Formic acid (6.9 g, 0.15 mole) and acetic anhyride (15.3 g, 0.15 mole) were mixed without cooling and kept at room temperature for 1 hr. 1-methylaminomethylcyclohexyldimethylamine (5.9 g, 0.034 mole) was dissolved in formic acid (12 ml) and the formylating mixture (16 ml) added slowly. This produced vigorous effervescence and a temperature rise to 75°. The mixture was then left at room temperature for 2 hr. and then heated on a water bath at 55° for 0.75 hr. The solvents were removed under reduced pressure to give an amber oil (5.32 g, 77.7%) which crystallised as colourless prisms of 1-(N-formyl-1-methylaminomethyl) cyclohexyldimethylamine from light petroleum (b.p. 60°-80°), m.p. 59°-60°.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.9 g
Type
reactant
Reaction Step Three
Name
Yield
77.7%

Identifiers

REACTION_CXSMILES
CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O.[CH3:25][NH:26][CH2:27][C:28]1([N:34]([CH3:36])[CH3:35])[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1.[CH:37]([OH:39])=O>>[CH:37]([N:26]([CH3:25])[CH2:27][C:28]1([N:34]([CH3:36])[CH3:35])[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1)=[O:39]

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
CNCC1(CCCCC1)N(C)C
Name
Quantity
12 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
mixture
Quantity
16 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Name
Quantity
6.9 g
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling
CUSTOM
Type
CUSTOM
Details
to 75°
WAIT
Type
WAIT
Details
The mixture was then left at room temperature for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
and then heated on a water bath at 55° for 0.75 hr
Duration
0.75 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)N(CC1(CCCCC1)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.32 g
YIELD: PERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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